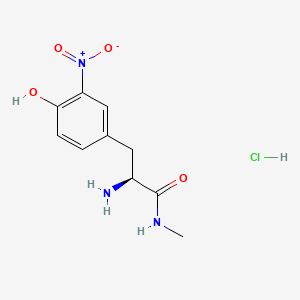
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an enantiomerically pure substance, which can be crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Nitration: The benzene derivative undergoes nitration to introduce the nitro group at the desired position.
Amination: The amino group is introduced via a reductive amination process, which may involve the use of reducing agents such as sodium borohydride.
Methylation: The N-methyl group is introduced using methylating agents like methyl iodide.
Final Assembly: The final step involves coupling the intermediate with a suitable amide precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or platinum.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in areas like cancer research and neuropharmacology.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(4-hydroxyphenyl)-N-methylpropanamide
- (2S)-2-amino-3-(3-nitrophenyl)-N-methylpropanamide
- (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)-N-methylpropanamide
Uniqueness
Compared to similar compounds, (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamidehydrochloride stands out due to the presence of both hydroxyl and nitro groups on the aromatic ring. This unique combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H14ClN3O4 |
|---|---|
Molecular Weight |
275.69 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C10H13N3O4.ClH/c1-12-10(15)7(11)4-6-2-3-9(14)8(5-6)13(16)17;/h2-3,5,7,14H,4,11H2,1H3,(H,12,15);1H/t7-;/m0./s1 |
InChI Key |
WQDHNGWTVGBRJR-FJXQXJEOSA-N |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
Canonical SMILES |
CNC(=O)C(CC1=CC(=C(C=C1)O)[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


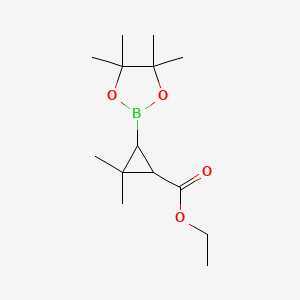
![2-{3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazin-2-yl}acetic acid](/img/structure/B13578521.png)
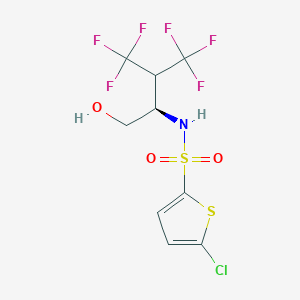

![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)
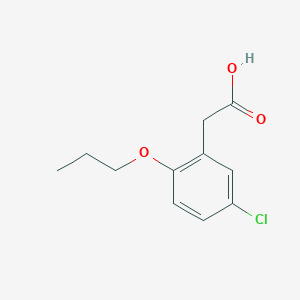
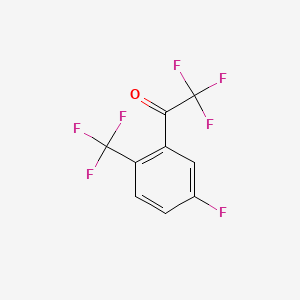

![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanamide](/img/structure/B13578551.png)
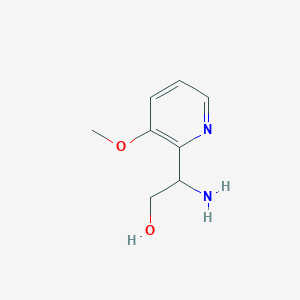
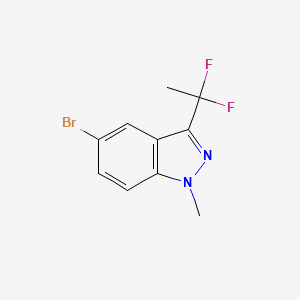
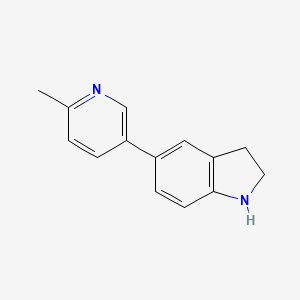
![2-{2-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}benzamide](/img/structure/B13578566.png)
![methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate](/img/structure/B13578584.png)
